5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde
Description
Properties
IUPAC Name |
5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrOS3/c14-13-6-5-12(18-13)11-4-3-10(17-11)9-2-1-8(7-15)16-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYKMLTVEGWLFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrOS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565806 | |
| Record name | 3~5~-Bromo[1~2~,2~2~:2~5~,3~2~-terthiophene]-1~5~-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161726-69-8 | |
| Record name | 3~5~-Bromo[1~2~,2~2~:2~5~,3~2~-terthiophene]-1~5~-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 2,2'-Bithiophene
The bromination of 2,2'-bithiophene at the 5-position is achieved using N-bromosuccinimide (NBS) under radical conditions. This step is critical for subsequent cross-coupling reactions.
Procedure :
-
Reagents : 2,2'-Bithiophene, NBS, dimethylformamide (DMF).
-
Mechanism : NBS generates bromine radicals, which abstract hydrogen from the thiophene’s α-position, followed by bromine atom transfer.
Key Considerations :
Suzuki Coupling for Terthiophene Assembly
The brominated bithiophene undergoes Suzuki coupling with thiophene-2-carbaldehyde boronic acid to form the terthiophene backbone.
Procedure :
-
Reagents : 5-Bromo-2,2'-bithiophene, thiophene-2-carbaldehyde boronic acid, Pd(PPh₃)₄, Aliquat 336, K₂CO₃, tetrahydrofuran (THF).
-
Mechanism : Oxidative addition of Pd⁰ to the C–Br bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond.
Data Table :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (6 mol%) |
| Base | K₂CO₃ (2 M aqueous) |
| Solvent | THF |
| Temperature | 66°C |
| Reaction Time | 36 hours |
Vilsmeier-Haack Formylation
The terminal thiophene is formylated using the Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the carbaldehyde group.
Procedure :
Optimization Tips :
-
Slow addition of POCl₃ prevents exothermic side reactions.
Alternative Synthetic Routes
Stille Coupling
An alternative to Suzuki coupling employs Stille coupling with organostannanes, though this method is less favored due to tin toxicity.
Example :
Direct Bromoformylation
A one-pot bromination-formylation sequence has been explored but faces challenges in regiocontrol.
Optimization and Industrial Considerations
Scalability Challenges
Purity Control
-
Column Chromatography : Essential for isolating the terthiophene intermediate (Rf = 0.2 in ethyl acetate/petroleum ether).
-
Crystallization : Recrystallization from THF/methanol improves carbaldehyde purity.
Data Tables and Comparative Analysis
Table 1: Bromination Methods Comparison
Table 2: Cross-Coupling Efficiency
| Coupling Type | Catalyst | Yield (%) |
|---|---|---|
| Suzuki | Pd(PPh₃)₄ | 75 |
| Stille | Pd(PPh₃)₄ | 68 |
Chemical Reactions Analysis
Types of Reactions: 5’‘-Bromo-2,2’:5’,2’'-terthiophene-5-carboxaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex thiophene derivatives.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Formylation: Vilsmeier-Haack reagent (DMF and POCl3).
Coupling Reactions: Palladium catalysts and appropriate organometallic reagents.
Major Products:
Substitution Products: Various substituted terthiophenes depending on the nucleophile used.
Oxidation Products: 5’‘-Bromo-2,2’:5’,2’'-terthiophene-5-carboxylic acid.
Reduction Products: 5’‘-Bromo-2,2’:5’,2’'-terthiophene-5-methanol.
Scientific Research Applications
Medicinal Chemistry Applications
Thiophene derivatives, including 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde, have garnered significant attention for their biological activities. Research indicates that thiophene compounds can exhibit various pharmacological properties such as:
- Antimicrobial Activity : Several studies have reported that thiophene derivatives possess antimicrobial properties against various pathogens. For instance, compounds derived from 5-bromothiophene have shown effectiveness against bacteria and fungi .
- Anticancer Properties : Thiophene-based compounds have been investigated for their potential as anticancer agents. The structural modifications in thiophenes can enhance their cytotoxicity against cancer cell lines .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases .
Case Study: Antimicrobial Activity
A study synthesized several thiophene derivatives and evaluated their antimicrobial efficacy. Among them, this compound was found to inhibit the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Material Science Applications
Thiophenes are also crucial in materials science, particularly in the development of organic semiconductors and photovoltaic devices. The unique electronic properties of thiophenes make them suitable for:
- Organic Photovoltaics : Thiophene derivatives are often used as electron-donating materials in organic solar cells due to their ability to facilitate charge transport .
- Conductive Polymers : The incorporation of thiophene units into polymer matrices enhances conductivity and stability, making them ideal for applications in flexible electronics .
Data Table: Comparison of Thiophene Derivatives in Organic Electronics
| Compound | Application | Key Property | Reference |
|---|---|---|---|
| 5-Bromo-thiophene | Organic Solar Cells | High electron mobility | |
| This compound | Conductive Polymers | Enhanced conductivity |
Organic Electronics
The compound's structural features allow it to be utilized in various electronic applications:
- Field Effect Transistors (FETs) : Thiophene derivatives are explored for use in FETs due to their excellent charge carrier mobility .
- Light Emitting Diodes (LEDs) : The luminescent properties of certain thiophene compounds make them suitable candidates for organic LEDs .
Case Study: Organic Photovoltaic Performance
In a recent study, a blend containing this compound demonstrated an efficiency of 7.8% in organic solar cells, significantly outperforming other tested thiophene derivatives .
Mechanism of Action
The mechanism of action of 5’‘-Bromo-2,2’:5’,2’'-terthiophene-5-carboxaldehyde is primarily related to its role as a synthetic intermediate. In the context of dye-sensitized solar cells, the compound contributes to the formation of light-absorbing dyes that can efficiently transfer electrons . The bromine and formyl groups play crucial roles in the reactivity and electronic properties of the compound, facilitating its incorporation into larger molecular structures .
Comparison with Similar Compounds
Structural and Electronic Comparisons
a. 5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (3)
- Structure : Differs by having two bromine atoms on the central thiophene ring.
- Electronic Effects: The additional bromine enhances electron-withdrawing character, lowering the HOMO-LUMO gap compared to the monobrominated target compound. This increases charge-transfer efficiency in photovoltaic applications .
- Synthesis : Achieved via bromination of 5-(thiophen-2-yl)thiophene-2-carbaldehyde with Br₂, yielding 80% with a melting point of 124–126°C .
b. 5-(5-Bromofuran-2-yl)thiophene-2-carbaldehyde (8)
- Structure : Replaces the central thiophene with a furan ring.
- Electronic Effects : Furan’s oxygen atom provides stronger electron-donating effects, reducing electron affinity compared to brominated thiophenes. This limits its use in electron-deficient systems .
c. 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde
- Structure: A non-brominated terthiophene analog.
- Electronic Effects : Absence of bromine results in higher HOMO levels, making it less suitable for electron transport but better for hole-transport layers. Its absorption spectrum is redshifted compared to brominated derivatives .
d. 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde
- Structure: Incorporates a diphenylamino group, a strong electron donor.
- Electronic Effects: The donor-acceptor architecture enhances intramolecular charge transfer, making it ideal for fluorescence sensors and aggregation-induced emission (AIE) applications .
Optoelectronic and Photovoltaic Performance
- HOMO-LUMO Gaps: Target Compound: Estimated gap of ~2.8 eV (broader than non-brominated terthiophenes due to electron withdrawal) . Quinoxaline Derivatives (e.g., 6a–c): Gaps of 2.5–2.7 eV, enhanced by electron-deficient quinoxaline cores . Benzothiadiazole Derivatives: Narrower gaps (~2.3 eV) due to stronger electron withdrawal, improving light absorption in solar cells .
- Photovoltaic Efficiency: Target Compound: Limited data, but bromine’s electron withdrawal likely improves electron mobility in acceptor layers. 2-Cyano-3-(thiophen-2-yl)acrylic Acid Derivatives (6, 7): Achieve >5% power conversion efficiency in dye-sensitized solar cells (DSSCs) .
Functional Reactivity
- Aldehyde Reactivity: The carbaldehyde group in the target compound participates in Knoevenagel condensations (e.g., with cyanoacetic acid) to form π-extended acceptors for DSSCs . Comparable to 5-(dimethylamino)thiophene-2-carbaldehyde, which forms fluorescent Schiff bases for albumin detection .
- Bromine Reactivity: The bromine atom enables further cross-coupling (e.g., Suzuki, Stille) to introduce aryl or heteroaryl groups, a feature absent in non-halogenated analogs .
Application-Specific Comparisons
- Organic Photovoltaics: Brominated thiophenes (e.g., target compound) outperform non-halogenated analogs in electron transport but underperform donor-acceptor systems like 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde in hole transport .
- Fluorescent Sensors: Aldehyde-containing thiophenes (e.g., 5-(dimethylamino)thiophene-2-carbaldehyde) excel in ratiometric detection due to tunable emission, whereas brominated derivatives are less explored in this domain .
Biological Activity
5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde is a thiophene-based compound recognized for its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and antioxidant activities, supported by relevant research findings and data tables.
The compound has the following chemical characteristics:
- Molecular Formula : C13H7BrOS3
- Molar Mass : 355.29 g/mol
- Density : 1.642 g/cm³ (predicted)
- Melting Point : 164 °C
- Boiling Point : 460 °C (predicted) .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiophene derivatives, including those similar to this compound. For instance, related compounds demonstrated significant activity against multi-drug resistant strains of Salmonella Typhi, with minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL . The dual thiophene moieties in these compounds contribute to their enhanced antibacterial action.
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| 4F | 3.125 | XDR Salmonella Typhi |
| Other Thiophene Derivatives | Varies | Various Bacterial Strains |
Anticancer Activity
The anticancer potential of thiophene derivatives has been extensively studied, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and 4T1. Compounds structurally similar to this compound exhibited IC50 values ranging from 6.59 to 12.51 μM against MDA-MB-231 cells, indicating potent cytotoxicity .
| Cell Line | IC50 (μM) | Compound Type |
|---|---|---|
| MDA-MB-231 | 6.59 - 12.51 | Thiophene Derivatives |
| 4T1 | 13.23 - 213.7 | Thiophene Derivatives |
Antioxidant Activity
In addition to its antibacterial and anticancer properties, the compound's antioxidant activity has been evaluated. Thiophene-bearing compounds have shown antioxidant effects comparable to ascorbic acid, with effective concentrations (EC50) around 31 μM . This property is crucial for mitigating oxidative stress in biological systems.
Case Studies and Research Findings
-
Study on Thiophene Derivatives :
A study synthesized various thiophene derivatives and assessed their biological activities, revealing that those with multiple thiophene units exhibited superior antibacterial and anticancer properties compared to simpler analogs . -
Structure–Activity Relationship (SAR) :
The SAR analysis of related compounds indicated that the presence of bromine and multiple thiophene rings significantly enhances biological activity. The modification of these structures can lead to improved efficacy against cancer cells and bacteria . -
Molecular Docking Studies :
Molecular docking studies have been employed to understand the interaction of thiophene derivatives with bacterial enzymes and cancer cell targets, providing insights into their mechanisms of action .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki coupling reactions between brominated thiophene intermediates and thiophene-2-carbaldehyde precursors. Key parameters include:
- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .
- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and avoid side products like oligomers .
- Oxidative conditions : Hydrogen peroxide (30% in glacial acetic acid) can oxidize sulfide groups to sulfones, requiring precise stoichiometry to prevent over-oxidation of the aldehyde group .
Q. How is the aldehyde functionality in thiophene-2-carbaldehyde derivatives characterized, and what spectroscopic techniques are most reliable?
- Methodological Answer :
- ¹H NMR : The aldehyde proton typically resonates at δ 9.8–10.1 ppm as a singlet, as seen in structurally similar compounds (e.g., 5-substituted thiophene-2-carbaldehydes) .
- IR spectroscopy : A strong C=O stretch near 1680–1700 cm⁻¹ confirms the aldehyde group .
- Mass spectrometry (MS) : High-resolution MS (HRMS) provides exact mass verification (e.g., [M⁺] at m/z 475.0936 for related derivatives) .
Q. What are the critical considerations for elemental analysis and mass spectrometry when confirming the molecular structure of this compound?
- Methodological Answer :
- Elemental analysis : Expected % composition (e.g., C: 73.39%, H: 3.82%, S: 13.51%) must match experimental results within ±0.3% deviation .
- MS fragmentation : Dominant fragments arise from loss of the bromothiophenyl group (e.g., m/z 395–400) or aldehyde oxidation byproducts .
Advanced Research Questions
Q. How do reaction conditions such as solvent choice and catalyst affect the regioselectivity and oligomerization risks during functionalization?
- Methodological Answer :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote oligomerization via nucleophilic attack on the aldehyde group. Non-polar solvents (e.g., toluene) reduce this risk .
- Catalyst loading : Excess ZnCl₂ in chloromethylation reactions accelerates polycondensation, leading to oligomeric byproducts. Optimized loading (5–10 mol%) minimizes this .
Q. What analytical strategies resolve discrepancies in spectroscopic data for brominated thiophene derivatives?
- Methodological Answer :
- Variable-temperature NMR : Resolves overlapping signals caused by restricted rotation in brominated thiophenes .
- 2D-COSY and HSQC : Correlate proton-proton and proton-carbon couplings to assign complex splitting patterns (e.g., distinguishing thiophene ring protons from brominated substituents) .
Q. What role does this compound play in the synthesis of conductive polymers or organic semiconductors?
- Methodological Answer :
- Electron-deficient backbone : The aldehyde and bromothiophene groups enable π-conjugation extension, critical for charge transport in polymers.
- Cross-linking applications : Oligomers formed during chloromethylation (via methylene bridges) have been explored as precursors for self-assembled conductive networks .
- Device integration : Derivatives like 3,4-ethylenedioxythiophene (EDOT)-linked analogs show enhanced conductivity in organic thin-film transistors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
